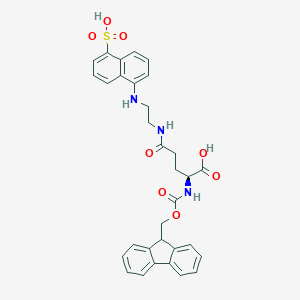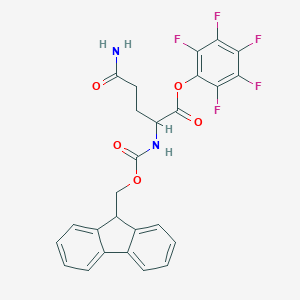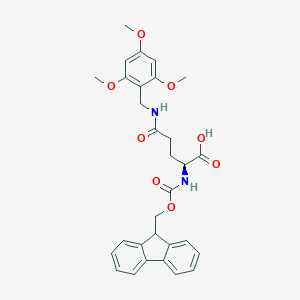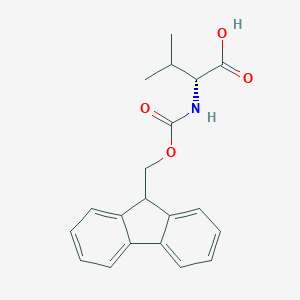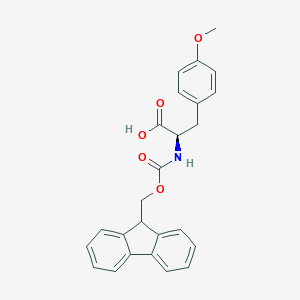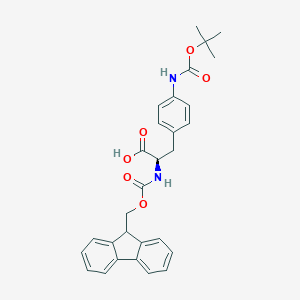
Fmoc-D-Homophe-OH
Vue d'ensemble
Description
Fmoc-D-homophenylalanine is a compound with the empirical formula C25H23NO4 . It is also known as ®-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-4-phenylbutanoic acid .
Molecular Structure Analysis
The molecular weight of Fmoc-D-homophenylalanine is 401.45 g/mol . The InChI string is InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 .
Chemical Reactions Analysis
The chemical reactions involving Fmoc-D-homophenylalanine have been explored in several studies . For example, a research paper by Deng et al. used high-performance liquid chromatography to monitor the reaction process of Fmoc-D-Ala-OH in solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
Fmoc-D-homophenylalanine forms hydrogels with non-Newtonian flow behavior, which can encapsulate high amounts of water or other biological fluids . The mechanical and functional properties of these hydrogels may change according to the preparation method, the solvent, the pH, and other experimental parameters .
Applications De Recherche Scientifique
Synthèse de peptides
Fmoc-D-Homophe-OH est utilisé dans la synthèse de peptides . Il s'agit d'un dérivé de la phénylalanine, un acide aminé essentiel, et il est utilisé dans la synthèse de peptides, qui sont des chaînes d'acides aminés liés par des liaisons peptidiques. Le groupe Fmoc (Fluorenylmethyloxycarbonyl) est un groupe protecteur utilisé dans la synthèse de peptides en phase solide .
Formation d'hydrogel
This compound a été utilisé dans la formation d'hydrogels auto-supportants . Ces hydrogels sont basés sur des hexapeptides cationiques dérivés du Fmoc et ont des applications biomédicales potentielles . Le groupe Fmoc contribue aux propriétés d'auto-assemblage de ces peptides, leur permettant de former des hydrogels .
Applications biomédicales
Les hydrogels formés par this compound ont des applications potentielles dans le domaine biomédical . Par exemple, ils peuvent être utilisés comme matrices extracellulaires pour le génie tissulaire . Ces hydrogels favorisent l'adhésion, la survie et la duplication des cellules, ce qui les rend adaptés aux applications en médecine régénérative .
Administration de médicaments
Les hydrogels formés par this compound peuvent également être utilisés dans l'administration de médicaments . Le réseau d'hydrogel peut encapsuler des agents thérapeutiques et les libérer de manière contrôlée, ce qui en fait un milieu efficace pour l'administration de médicaments
Safety and Hazards
Orientations Futures
Future research directions include the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the synthesis of fully deprotected DNA-decamer conjugates . The use of Fmoc-D-homophenylalanine in the formulation of biocompatible hydrogels suitable for different biomedical applications is also a promising area of research .
Mécanisme D'action
Target of Action
Fmoc-D-Homophe-OH, also known as Fmoc-D-homophenylalanine, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are the amine groups that it protects during the synthesis process .
Mode of Action
The fluorenylmethoxycarbonyl protecting group (Fmoc) is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in solid-phase peptide synthesis . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread .
Pharmacokinetics
The properties of the fmoc group, such as its base-labile nature and its ability to be rapidly removed by a base, may influence its behavior in a biological system if it were to be administered .
Result of Action
The primary result of the action of this compound is the protection of amine groups during organic synthesis, particularly in the context of peptide synthesis . This allows for the selective reaction of other functional groups without interference from the amine group .
Action Environment
The action of this compound is influenced by the pH of the environment, as the Fmoc group is base-labile . Therefore, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction is typically carried out in an organic solvent, such as N,N-dimethylformamide .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHPCIUGLIZADU-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427842 | |
| Record name | Fmoc-D-Homophe-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135944-09-1 | |
| Record name | Fmoc-D-Homophe-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




